Butenyl isothiocyanate

描述

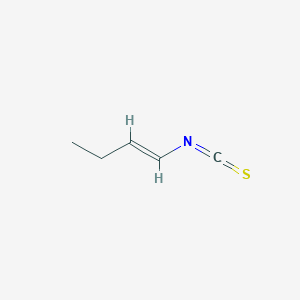

Butenyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is derived from the hydrolysis of glucosinolates, which are naturally occurring compounds found in cruciferous vegetables such as broccoli, radish, and mustard. This compound is known for its distinctive pungent aroma and has been studied for its various biological activities, including antimicrobial and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Butenyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of butenyl amine with thiophosgene (CSCl2) under controlled conditions to yield this compound.

From Glucosinolates: Another method involves the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrolysis of glucosinolates extracted from cruciferous vegetables. The process includes the extraction of glucosinolates, followed by enzymatic hydrolysis to produce the desired isothiocyanate .

化学反应分析

Types of Reactions: Butenyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Butenyl amine.

Substitution: Various substituted thioureas and other derivatives.

科学研究应用

Chemopreventive Properties

Mechanism of Action:

Butenyl isothiocyanates have shown promising chemopreventive effects against various cancers through multiple mechanisms. For instance, 4-methylthio-3-butenyl isothiocyanate has been demonstrated to activate nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which regulates the expression of cytoprotective genes involved in detoxification and antioxidant defense . This activation is crucial for mitigating oxidative stress and preventing carcinogenesis.

Case Studies:

- A study on Syrian hamsters indicated that dietary supplementation with 4-methylthio-3-butenyl isothiocyanate significantly reduced the incidence of pancreatic lesions induced by nitrosobis(2-oxopropyl)amine . Specifically, the lesions' incidence decreased from 85% in control groups to 55% in groups receiving the compound during the initiation stage.

- Another investigation revealed that 3-butenyl isothiocyanate exhibited a dose-dependent cytotoxic effect on prostate cancer cells (PC-3) while showing minimal toxicity to normal prostate epithelial cells, highlighting its potential as a selective anticancer agent .

Antioxidant and Anti-inflammatory Effects

Butenyl isothiocyanates have also been linked to antioxidant activities that contribute to health benefits beyond cancer prevention. For example, studies have reported that these compounds can reduce inflammation and oxidative stress in various biological models.

Research Findings:

- In a study involving mice fed a high-fat diet, supplementation with α-cyclodextrin-stabilized 4-methylthio-3-butenyl isothiocyanate resulted in significant reductions in body weight and lipid accumulation, indicating potential anti-obesity effects alongside antioxidant properties .

- The hepatoprotective effects of sulforaphene (a derivative of butenyl isothiocyanate) were observed in mouse models of acute hepatitis, suggesting its utility as a functional food ingredient .

Applications in Food Science

The presence of butenyl isothiocyanates in cruciferous vegetables has led to their investigation as functional food components. These compounds are believed to contribute to the health benefits associated with diets rich in vegetables like broccoli and daikon radish.

Functional Food Research:

- A comparative analysis of isothiocyanates from different cruciferous vegetables showed that butenyl isothiocyanates possess significant bioactive properties that may enhance human health . This has implications for dietary recommendations and food product development aimed at improving public health outcomes.

Summary Table of Applications

作用机制

The mechanism of action of butenyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity. This modification can disrupt cellular processes, leading to antimicrobial and anticancer effects. The activation of the Nrf2 pathway is a key mechanism by which this compound exerts its antioxidative and anti-inflammatory activities .

相似化合物的比较

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenyl ethyl isothiocyanate

- Sulforaphane

Comparison: Butenyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities. Compared to allyl and benzyl isothiocyanates, this compound has shown higher efficacy in certain antimicrobial assays. Its ability to activate the Nrf2 pathway is comparable to sulforaphane, another well-studied isothiocyanate .

生物活性

Butenyl isothiocyanate (3-BI) is a compound derived from glucosinolates found in cruciferous vegetables, particularly from species such as Brassica rapa. This article explores the biological activities of 3-BI, focusing on its anticancer properties, antimicrobial effects, and potential health benefits based on diverse research findings.

Chemical Structure and Sources

3-Butenyl isothiocyanate has the chemical structure R-N=C=S, where R represents an alkyl or aryl group. It is primarily obtained from the glucosinolate gluconapin, which is prevalent in various brassica crops like pak choi and turnips. The compound is part of a broader class of isothiocyanates (ITCs), known for their bioactive properties.

Anticancer Activity

Numerous studies have investigated the anticancer effects of 3-BI, particularly against prostate cancer (PC) cells.

In Vitro Studies

A pivotal study assessed the cytotoxic effects of 3-BI on two androgen-insensitive human prostate cancer cell lines: PC-3 and DU145. The following findings were noted:

- Cell Viability Assay : The trypan blue exclusion assay demonstrated that 3-BI significantly inhibited the survival of PC-3 cells in a dose- and time-dependent manner. At a concentration of 50 µM, approximately 30% of PC-3 cells survived after 72 hours, compared to ~96% viability in healthy prostate epithelial cells (PECs) under similar conditions .

- Combination Therapy : The combination of 3-BI with docetaxel (DOCE), a chemotherapeutic agent, enhanced the growth suppression of PC-3 cells. The viability was notably reduced when both substances were used together compared to either treatment alone .

| Treatment | PC-3 Cell Viability (%) | DU145 Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 50 µM 3-BI | 30 | ~95 |

| 1 nM DOCE | 95 | - |

| 50 µM 3-BI + 1 nM DOCE | 73 | - |

Apoptosis and Migration

Further assays indicated that 3-BI induced apoptosis in PC-3 cells and inhibited their migration, suggesting its potential as an adjuvant therapy in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.

Bactericidal Effects

Research has shown that ITCs, including 3-BI, possess bactericidal properties against foodborne pathogens such as Campylobacter jejuni. The minimum inhibitory concentration (MIC) for ITCs was found to be effective at low concentrations, indicating their potential as natural preservatives in food systems .

Health Benefits and Nutritional Value

The consumption of cruciferous vegetables rich in this compound has been associated with various health benefits:

- Cancer Prevention : Epidemiological studies suggest that diets high in cruciferous vegetables may reduce the risk of certain cancers due to the presence of ITCs like 3-BI .

- Hepatoprotective Effects : Some studies have indicated that specific ITCs can offer protection against liver damage, although more research is needed to fully understand these mechanisms .

属性

IUPAC Name |

(E)-1-isothiocyanatobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDPFUCCKIMFOG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34424-44-7 | |

| Record name | Butenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。